REACTION_CXSMILES
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F[C:2]1[CH:10]=[C:9]([I:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:12]([NH2:14])[CH3:13]>>[CH2:12]([NH:14][C:2]1[CH:10]=[C:9]([I:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])[CH3:13]
|
Name
|
|
Quantity
|
3.5 g
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Type
|
reactant
|
Smiles
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FC1=C(C(=O)O)C=CC(=C1)I
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Name
|
solution
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Quantity
|
16.11 mL
|
Type
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reactant
|
Smiles
|
|
Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)N
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Control Type
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UNSPECIFIED
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Setpoint
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125 °C
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Type
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CUSTOM
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Details
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stirred at 125° C. during 24 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction vessel was heated
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Type
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CUSTOM
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Details
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Nitrogen was bubbled through the reaction mixture
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Type
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ADDITION
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Details
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than poured into an iced water solution
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Type
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FILTRATION
|
Details
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The resulting white solid was then filtered off
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Type
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WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
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Type
|
CUSTOM
|
Details
|
to give 2.2 g (7.55 mmol)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C(C)NC1=C(C(=O)O)C=CC(=C1)I
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |